Azide-phenylalanine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide-phenylalanine (hydrochloride) is a non-natural amino acid that contains an azide group. This compound is often used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is also utilized as a vibrational reporter to study protein environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azide-phenylalanine (hydrochloride) can be synthesized through various methods. One common approach involves the introduction of an azide group to phenylalanine. This can be achieved by reacting phenylalanine with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically requires a catalyst such as copper(I) bromide to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of azide-phenylalanine (hydrochloride) often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Azide-phenylalanine (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenylalanine molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Common Reagents and Conditions
Copper(I) Bromide: Used as a catalyst in azide-alkyne cycloaddition reactions.
Lithium Aluminum Hydride: Used as a reducing agent to convert azides to amines.
Dimethyl Sulfoxide (DMSO): Common solvent for nucleophilic substitution reactions
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
Azide-phenylalanine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules through azide-alkyne cycloaddition reactions
Medicine: Utilized in drug discovery to develop new pharmaceuticals by modifying protein structures.
Industry: Employed in the synthesis of various heterocyclic compounds and materials science.
Wirkmechanismus
The mechanism of action of azide-phenylalanine (hydrochloride) involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This property makes it a valuable tool for bioconjugation and the study of molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-L-phenylalanine: Another azide-containing phenylalanine derivative used in similar applications.
p-Propargyloxy-L-phenylalanine: Contains an alkyne group and is used in conjunction with azide-phenylalanine for click chemistry.
Uniqueness
Azide-phenylalanine (hydrochloride) is unique due to its high efficiency in click chemistry reactions and its ability to serve as a vibrational reporter. Its azide group provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H11ClN4O2 |
---|---|
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 |
InChI-Schlüssel |
JLAUMXKZFHUSPQ-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.